2-Fluoro-3-(pyridin-2-yl)pyridine

Nucleophilic aromatic substitution SNAr kinetics ²H/¹⁸F radiochemistry

2-Fluoro-3-(pyridin-2-yl)pyridine (CAS 960300-03-2; molecular formula C₁₀H₇FN₂; MW 174.17) is a fluorinated 2,3′-bipyridine derivative belonging to the class of heteroaryl fluorides. The compound features a fluorine substituent at the 2-position of the pyridine ring bearing the 3-(pyridin-2-yl) moiety, combining the electron-withdrawing character of fluorine with the bidentate coordination potential of a bipyridine scaffold.

Molecular Formula C10H7FN2
Molecular Weight 174.17 g/mol
Cat. No. B15357669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(pyridin-2-yl)pyridine
Molecular FormulaC10H7FN2
Molecular Weight174.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(N=CC=C2)F
InChIInChI=1S/C10H7FN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H
InChIKeyFNUADNXZAXEMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-(pyridin-2-yl)pyridine (CAS 960300-03-2): Core Identity, Structure, and Procurement Classification


2-Fluoro-3-(pyridin-2-yl)pyridine (CAS 960300-03-2; molecular formula C₁₀H₇FN₂; MW 174.17) is a fluorinated 2,3′-bipyridine derivative belonging to the class of heteroaryl fluorides . The compound features a fluorine substituent at the 2-position of the pyridine ring bearing the 3-(pyridin-2-yl) moiety, combining the electron-withdrawing character of fluorine with the bidentate coordination potential of a bipyridine scaffold . This substitution pattern distinguishes it from non-fluorinated 2,3′-bipyridine (CAS 581-50-0), 2-chloro/bromo analogs, and regioisomeric fluorobipyridines in both synthetic reactivity and application performance [1].

Why 2-Fluoro-3-(pyridin-2-yl)pyridine Cannot Be Replaced by Non-Fluorinated or 2-Chloro/Bromo Bipyridine Analogs in Demand-Critical Applications


Generic substitution among 2,3′-bipyridine derivatives is precluded by the unique electronic profile conferred by the 2-fluoro substituent. The fluorine atom depresses the pyridyl nitrogen pKa by approximately 5.6 log units relative to unsubstituted pyridine (pKa −0.44 vs. ~5.2), fundamentally altering metal coordination geometry and stability . In nucleophilic aromatic substitution (SNAr), 2-fluoropyridines react ~320× faster than their 2-chloro counterparts [1], dictating synthetic route feasibility and radiochemical incorporation efficiency. Furthermore, the 2-fluoropyridinyl moiety increases lipophilicity (LogD₇.₄ ≈ 0.8 vs 0.4 for the non-fluorinated parent FACH scaffold) [2], directly impacting pharmacokinetic partitioning and membrane permeability. These orthogonal differentiation axes—basicity, reactivity, and lipophilicity—mean that substituting 2-fluoro-3-(pyridin-2-yl)pyridine with 2-chloro, 2-bromo, or non-halogenated analogs will yield measurably different outcomes in metal-catalyzed cross-coupling, ¹⁸F-radiolabeling, coordination chemistry, and PET tracer development .

Quantitative Differentiation Evidence: 2-Fluoro-3-(pyridin-2-yl)pyridine vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


SNAr Reactivity: 2-Fluoropyridines Displace Halide ~320× Faster Than 2-Chloropyridines

In competition kinetics experiments using sodium ethoxide in ethanol at +25 °C, 2-fluoropyridine undergoes nucleophilic displacement 320 times faster than 2-chloropyridine [1]. This rate enhancement is attributed to the stronger electron-withdrawing inductive effect and superior leaving-group ability of fluoride in the Meisenheimer complex intermediate. Substituent effect additivity data from the same study show that a 3-fluoro substituent on 2-fluoropyridine further increases the relative displacement rate to 50× that of the unsubstituted 2-fluoropyridine reference (k_rel = 50) . Consequently, 2-fluoro-3-(pyridin-2-yl)pyridine is expected to exhibit significantly enhanced SNAr reactivity compared to 2-chloro-3-(pyridin-2-yl)pyridine (CAS 1356406-42-2 for the 2-bromo analog; 2-chloro analog also commercially tracked), enabling milder reaction conditions and higher radiochemical yields for ¹⁸F incorporation.

Nucleophilic aromatic substitution SNAr kinetics ²H/¹⁸F radiochemistry

¹⁸F-Radiolabeling Efficiency: 2-Fluoropyridine Achieves 90 ± 2% Radiochemical Yield via Isotopic Exchange

The ¹⁸F/¹⁹F isotopic exchange reaction on 2-fluoropyridine proceeds with a radiochemical yield (RCY) of 90 ± 2%, enabling efficient no-carrier-added production of [¹⁸F]2-fluoropyridine [1]. Even when the 2-fluoropyridine core is substituted with electron-donating groups (methyl or methoxy), RCY values remain high at 80 ± 1% and 78 ± 1%, respectively [1]. For the structurally more complex FACH analog bearing a 2-fluoropyridinyl moiety (compound 1, which incorporates the 2-fluoro-3-(pyridin-2-yl)pyridine substructure), SNAr radiofluorination of the corresponding nitro precursor yielded [¹⁸F]1 with 73 ± 12% RCY (n = 4, non-isolated), >98% radiochemical purity, and molar activities of 180–200 GBq/µmol [2]. In contrast, 2-chloropyridines require more forcing conditions or pre-functionalization (e.g., quaternary ammonium salts) for comparable ¹⁸F incorporation, and direct isotopic exchange is not possible with chloro analogs.

¹⁸F radiochemistry PET tracer synthesis Isotopic exchange

pKa Modulation: 2-Fluoropyridine Exhibits ~5.6 Log Units Lower Basicity Than Parent Pyridine, Altering Coordination Chemistry

The pKa of the pyridinium nitrogen in 2-fluoropyridine is −0.44 (25 °C) compared to 5.17–5.25 for unsubstituted pyridine , representing a decrease of approximately 5.6 pKa units. This profound reduction in basicity is a direct consequence of the strong −I effect of the 2-fluoro substituent. For the bipyridine framework, the parent 2,3′-bipyridine exhibits pK₁ = 1.52 (for the +2 species) and pK₂ = 4.42 (for the +1 species) at 20 °C . The 2-fluoro substitution on one pyridine ring of 2-fluoro-3-(pyridin-2-yl)pyridine is therefore expected to further suppress the pKa at that ring, creating an electronically asymmetric bidentate ligand. This asymmetry translates into differentiated metal-binding affinities and altered redox potentials of the resulting complexes compared to those formed with symmetrical 2,3′-bipyridine or 2,6-difluoro-3-(pyridin-2-yl)pyridine (dfpypy) [1].

Coordination chemistry Metal complex stability Ligand design

Lipophilicity Enhancement: 2-Fluoropyridinyl Substitution Increases LogD₇.₄ by ~2-Fold vs Non-Fluorinated Parent Scaffold

Experimental determination of LogD₇.₄ via the n-octanol/PBS shake-flask method showed that [¹⁸F]1 (the 2-fluoropyridinyl-substituted FACH analog) has a LogD₇.₄ of 0.82, representing a 2-fold increase over [¹⁸F]FACH (LogD₇.₄ = 0.42) [1]. This increase in lipophilicity was specifically engineered to enhance blood-brain barrier (BBB) permeability for glioma imaging applications. The measured values align well with the predicted LogP of 2-fluoropyridine (XLogP3 = 0.8) vs pyridine (XLogP3 ≈ 0.2) . Despite the increased lipophilicity, the compound retains sufficient aqueous solubility for in vivo administration, a balance that is not achievable with more lipophilic halogen substituents (e.g., 2-bromopyridine LogP ≈ 1.5) without incurring solubility or non-specific binding liabilities.

Lipophilicity LogD Blood-brain barrier permeability

MCT1 Pharmacological Differentiation: 2-Fluoropyridinyl FACH Analog Retains Nanomolar MCT1 Inhibition (IC₅₀ 118 nM) with Predictable Potency Shift vs Parent

In a [¹⁴C]lactate uptake assay using rat brain endothelial (RBE4) cells expressing MCT1, the 2-fluoropyridinyl-substituted FACH analog 1 inhibited MCT1-mediated lactate transport with an IC₅₀ of 118 nM, while the 2-phenyl-substituted analog 2 showed an IC₅₀ of 274 nM [1]. Compared to the parent FACH molecule (IC₅₀ = 11 nM), the 2-fluoropyridinyl substitution resulted in an approximately 11-fold reduction in potency—a predictable and well-characterized shift attributed to decreased electron density on the nitrogen atom and/or steric hindrance [1]. Critically, the 118 nM potency remains within a therapeutically tractable range for PET radiotracer applications, and the compound demonstrated specific, displaceable uptake in mouse kidney (nearly complete displacement by 10 µM CHC-Na) with an in vivo SUV of 0.15 in brain [2]. This characterized pharmacological profile contrasts with the ~25-fold reduced potency of the 2-phenyl analog (IC₅₀ 274 nM), demonstrating that the 2-fluoropyridinyl group better preserves target engagement than a phenyl replacement.

Monocarboxylate transporter 1 MCT1 inhibition PET imaging

Photoluminescence Tuning: Fluorinated 2,3′-Bipyridine Iridium(III) Complexes Exhibit High Quantum Yields (Φ 0.25–0.78) with Blue Emission for OLED Applications

Iridium(III) complexes employing fluorinated 2,3′-bipyridine (dfpypy = 2′,6′-difluoro-2,3′-bipyridine) as the cyclometalating main ligand display deep-blue phosphorescence with λ_max = 438–450 nm and photoluminescence quantum yields (Φ) ranging from 0.25 to 0.78 in fluid solution [1]. The homoleptic complex fac-Ir(dfpypy)₃ achieves CIE coordinates of (0.14, 0.12), demonstrating exceptional blue color purity suitable for display applications [2]. In contrast, non-fluorinated 2,3′-bipyridine Ir(III) complexes typically exhibit red-shifted emission (green to yellow region) with lower quantum yields, as the fluorine substituents increase the HOMO-LUMO gap through electron withdrawal, blue-shifting emission and suppressing non-radiative decay pathways [3]. A direct comparative study showed that heteroleptic (dfpypy)₂Ir(tpip) and (dfpypy)₂Ir(Ftpip) exhibit blue emission at 457 nm with external quantum efficiencies of 7.0% and 7.1% in OLED devices, respectively [4]. The 2-fluoro-3-(pyridin-2-yl)pyridine scaffold, as the mono-fluorinated analog of dfpypy, is expected to provide intermediate emission tuning between the non-fluorinated and difluorinated extremes.

Phosphorescent OLED Iridium(III) complexes Blue emitter

Proven Application Scenarios for 2-Fluoro-3-(pyridin-2-yl)pyridine Based on Quantitative Differentiation Evidence


Late-Stage ¹⁸F-Radiolabeling for PET Tracer Development via Isotopic Exchange or SNAr

The 320-fold SNAr rate advantage of 2-fluoropyridines over 2-chloropyridines [Section 3, Evidence 1] combined with the demonstrated 90 ± 2% RCY for ¹⁸F/¹⁹F isotopic exchange [Section 3, Evidence 2] makes 2-fluoro-3-(pyridin-2-yl)pyridine a superior precursor for developing ¹⁸F-labeled PET radiotracers targeting MCTs (validated with IC₅₀ = 118 nM and in vivo kidney uptake specificity [Section 3, Evidence 5]) or other central nervous system targets where the 2-fold LogD₇.₄ increase (0.82 vs 0.42 for FACH) may improve BBB penetration [Section 3, Evidence 4]. Procurement teams should prioritize this compound over 2-chloro or 2-bromo analogs when the synthetic route requires direct ¹⁸F incorporation, as isotopic exchange is not available for chloro/bromo congeners. [1]

Blue-Emitting Ir(III) Phosphorescent Complexes for High-Efficiency OLED Devices

Fluorinated 2,3′-bipyridine ligands enable Ir(III) complexes with deep-blue emission (λ_max 438–457 nm), photoluminescence quantum yields up to 0.78, and CIE coordinates as low as (0.14, 0.12) [Section 3, Evidence 6]. The mono-fluorinated 2-fluoro-3-(pyridin-2-yl)pyridine occupies a strategically tunable position between non-fluorinated 2,3′-bipyridine (green emission, lower Φ) and 2,6-difluoro-3-(pyridin-2-yl)pyridine (deepest blue, highest Φ), allowing fine control of emission color for white-OLED or display-specific CIE targeting. The reduced pKa of the fluorinated ring (~5.6 units below pyridine) further modulates metal-ligand bond strength and complex stability [Section 3, Evidence 3]. Researchers should select this compound when aiming for sky-blue to blue-green emission with balanced quantum efficiency and electrochemical stability. [2]

Asymmetric Bidentate Ligand for Selective Transition-Metal Catalysis

The electronic asymmetry created by the 2-fluoro substituent on one pyridine ring of the bipyridine scaffold (pKa difference of ~5 units between the two chelating nitrogens [Section 3, Evidence 3]) provides a tunable ligand platform for Pd, Ir, Ru, and Cu catalysis. This asymmetry translates into differentiated metal- binding constants at the two nitrogen sites, which can be exploited to control catalytic site accessibility, redox potential, and reaction selectivity in cross-coupling (Suzuki, Buchwald-Hartwig) and C–H activation reactions. The 320-fold enhanced SNAr lability of the 2-fluoro position [Section 3, Evidence 1] further enables post-complexation functionalization that is not available with chloro or non-halogenated analogs. For coordination chemistry groups and catalyst development teams, this compound offers a uniquely quantifiable electronic gradient between the two pyridine donors—a property that symmetrical bipyridines cannot replicate. [3]

MCT1-Targeted PET Imaging Agent Development with Characterized Pharmacology

The FACH analog incorporating the 2-fluoropyridinyl moiety (compound 1, IC₅₀ = 118 nM [Section 3, Evidence 5]) has undergone full preclinical PET evaluation including radiosynthesis (73 ± 12% RCY, >98% purity), LogD₇.₄ determination (0.82, 2-fold vs FACH), in vitro autoradiography (specific displaceable binding), and dynamic PET imaging in mice (kidney uptake, SUV brain = 0.15) [Section 3, Evidence 4, 5]. This represents a rare case where a 2-fluoropyridinyl-containing compound has complete in vitro-to-in vivo translational data publicly available. For radiopharmaceutical development programs evaluating MCT1 as an oncology target, selecting 2-fluoro-3-(pyridin-2-yl)pyridine as the core building block provides direct access to a pharmacologically validated chemical space with known SAR, reducing lead optimization timelines and derisking candidate selection. [4]

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